(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral amino acid derivative with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the enantioselective hydrogenation of indene derivatives. One common method includes the use of chiral catalysts to achieve high enantioselectivity. For example, the hydrogenation of indene-1-carboxylic acid in the presence of a chiral rhodium catalyst can yield the desired (1S,3R) enantiomer .
Industrial Production Methods
Industrial production methods for this compound often involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amino alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylic acid positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indene-1,3-dione, while reduction can produce 3-amino-2,3-dihydro-1H-indene-1-methanol.
Scientific Research Applications
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules and as a ligand in asymmetric catalysis.
Biology: This compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to certain neurotransmitters and its ability to interact with biological receptors.
Mechanism of Action
The mechanism of action of (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting physiological responses .
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester: This compound is a methyl ester derivative with similar chemical properties but different solubility and reactivity.
This compound hydrochloride: The hydrochloride salt form enhances the compound’s stability and solubility in aqueous solutions.
Uniqueness
This compound is unique due to its specific chiral configuration and bicyclic structure, which confer distinct chemical and biological properties. Its ability to serve as a versatile building block in asymmetric synthesis and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
168903-03-5 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m1/s1 |
InChI Key |
BZZOSWZYMHVVBT-BDAKNGLRSA-N |
SMILES |
C1C(C2=CC=CC=C2C1N)C(=O)O |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2[C@H]1N)C(=O)O |
Canonical SMILES |
C1C(C2=CC=CC=C2C1N)C(=O)O |
Origin of Product |
United States |
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